3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Cyclization Reactions: These reactions are used to form the pyrrole ring structure.
Oxidation and Reduction Reactions: These reactions are employed to introduce or modify functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades.
Gene Expression Modulation: The compound may influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
Uniqueness
3-(2-HYDROXY-4-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its complex ring structure
Properties
Molecular Formula |
C22H22N2O7 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O7/c1-22(21(28)29)17-16(18(23-22)14-9-8-13(31-3)10-15(14)25)19(26)24(20(17)27)11-4-6-12(30-2)7-5-11/h4-10,16-18,23,25H,1-3H3,(H,28,29) |
InChI Key |
IQLBKTPOZKBPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(N1)C3=C(C=C(C=C3)OC)O)C(=O)N(C2=O)C4=CC=C(C=C4)OC)C(=O)O |
Origin of Product |
United States |
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